

In Vitro Antibacterial Spectrum of Cefteram: A Technical Guide

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Compound of Interest

Compound Name: Cefteram

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This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of **Cefteram**, a third-generation oral cephalosporin. The document presents quantitative data on its activity against a range of clinically significant Gram-positive and Gram-negative bacteria, details the experimental protocols for determining its minimum inhibitory concentration (MIC), and illustrates the experimental workflow through a signaling pathway diagram.

In Vitro Antibacterial Activity

Cefteram has demonstrated a broad spectrum of in vitro activity against various bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data for **Cefteram** against key Gram-positive and Gram-negative organisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Gram-Positive Bacteria

Cefteram exhibits potent activity against many Gram-positive bacteria, particularly *Streptococcus pneumoniae*, including penicillin-resistant strains.

Bacterial Species	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Streptococcus pneumoniae (Penicillin-resistant)	N/A	1.0	N/A	≤ 4.0

Note: Data for other Gram-positive species like *Staphylococcus aureus* were not available in a quantitative format in the reviewed literature. General statements indicate excellent activity against methicillin-susceptible *S. aureus*.

Gram-Negative Bacteria

Cefteram is also effective against a variety of Gram-negative bacteria, including common respiratory and urinary tract pathogens.

Bacterial Species	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Haemophilus influenzae (β-lactamase-negative, ampicillin-susceptible)	N/A	N/A	N/A	≤ 0.03
Haemophilus influenzae (β-lactamase-positive or β-lactamase-negative, ampicillin-resistant)	N/A	N/A	N/A	≤ 1.0

Note: While potent activity against *Escherichia coli*, *Klebsiella pneumoniae*, and *Proteus mirabilis* has been reported, specific MIC50, MIC90, and MIC range values were not detailed in the available literature. Similarly, excellent activity against *Moraxella catarrhalis* is noted, but quantitative data is not specified.

Experimental Protocols

The in vitro antibacterial activity of **Cefteram** is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two most common methods for MIC determination are the broth microdilution method and the agar dilution method.

Broth Microdilution Method

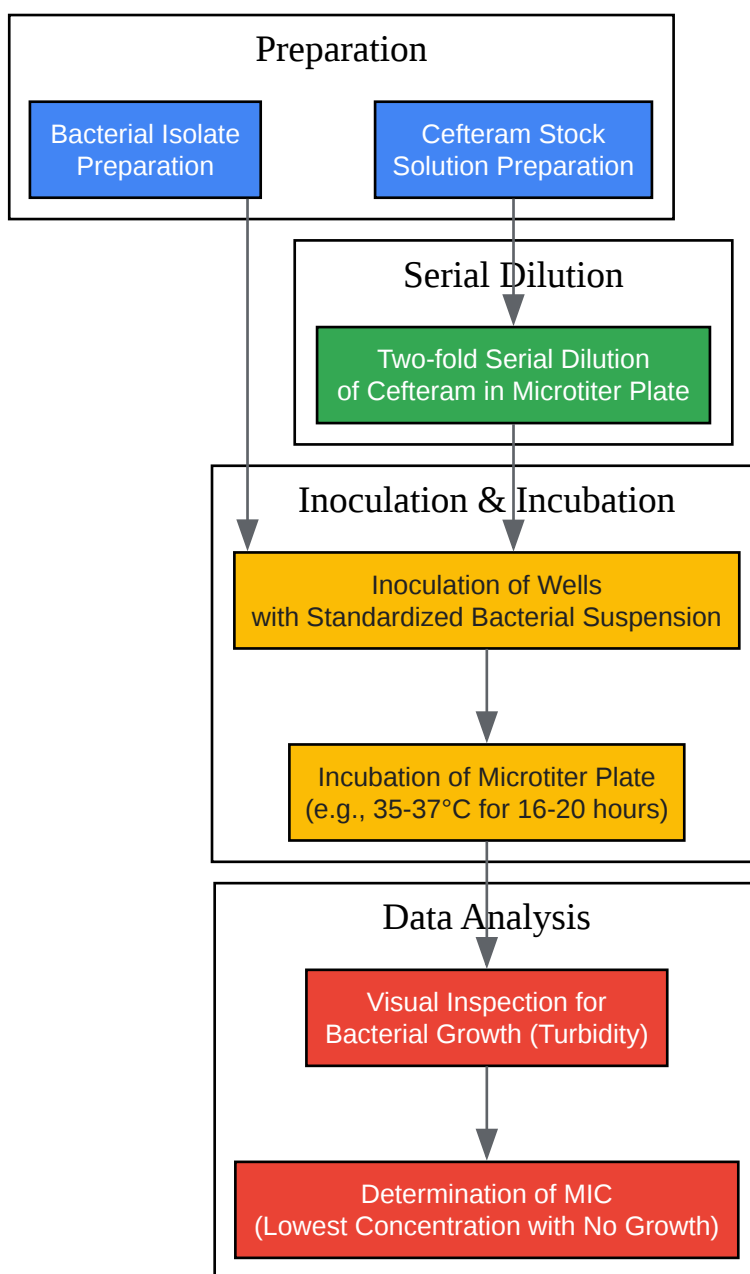
This method involves preparing a series of twofold dilutions of **Cefteram** in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of **Cefteram** that completely inhibits the visible growth of the bacteria.

Agar Dilution Method

In the agar dilution method, varying concentrations of **Cefteram** are incorporated into molten agar, which is then poured into Petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of **Cefteram** that prevents the growth of the bacterial colonies.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.



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Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

Cefteram, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding

proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

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